molecular formula C13H16N2O2 B1478410 Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone CAS No. 2098003-54-2

Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone

Cat. No. B1478410
CAS RN: 2098003-54-2
M. Wt: 232.28 g/mol
InChI Key: SDFRWFNIXUWNGK-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone (AHIM) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the azetidine family of compounds, which are known for their unique structural features and diverse biological activities. AHIM has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. AHIM has also been studied for its potential to act as an anti-inflammatory agent and as a neuroprotective agent.

Scientific Research Applications

Antileishmanial Activity

A study by Singh, Al-Kahraman, Mpadi, and Yasinzai (2012) synthesized a series of azetidin-2-ones, demonstrating their potential as antileishmanial agents. They found that transformation from methyleneamines to azetidin-2-ones significantly improved anti-parasitic activity against Leishmania major, with some compounds showing comparable activity to the antileishmanial drug amphotericine B (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).

Catalytic Asymmetric Addition

Wang et al. (2008) explored the use of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol in catalytic asymmetric additions to aldehydes. This study demonstrated significant enantioselectivity in various alkylations and arylations, suggesting the potential of azetidinone derivatives in catalytic asymmetric synthesis (Wang et al., 2008).

Synthesis of Functionalized Compounds

Dejaegher and de Kimpe (2004) researched the synthesis of functionalized 2-azetidinones, which can be used as intermediates in synthesizing highly functionalized compounds. The study detailed the reaction mechanisms involved in transforming 4-(1-haloalkyl)-2-azetidinones and 4-(2-haloalkyl)-2-azetidinones into methyl omega-alkylaminopentenoates (Dejaegher & de Kimpe, 2004).

Metabolism and Bioactivation Studies

Li et al. (2016, 2019) conducted two studies on the metabolism of AZD1979, a compound containing an azetidin-1-yl moiety. These studies provided insights into the biotransformation, hydration, and ring opening of the azetidinyl moiety, with implications for drug metabolism and disposition in pharmaceutical research (Li et al., 2016); (Li et al., 2019).

Synthesis of Antibacterial and Anticonvulsant Agents

Rajasekaran and Murugesan (2006) synthesized novel azetidinone derivatives, evaluating them for antibacterial and anticonvulsant activities. Their research highlighted the potential of azetidinones in developing new therapeutic agents for bacterial infections and convulsive disorders (Rajasekaran & Murugesan, 2006).

properties

IUPAC Name

azetidin-3-yl-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-8-9-2-1-3-12-11(9)4-5-15(12)13(17)10-6-14-7-10/h1-3,10,14,16H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFRWFNIXUWNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC(=C21)CO)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone
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Reactant of Route 6
Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone

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